molecular formula C9H11N3O4 B1425000 Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate CAS No. 98997-45-6

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate

Cat. No. B1425000
CAS RN: 98997-45-6
M. Wt: 225.2 g/mol
InChI Key: JHRJMJQDEVTQBG-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.20 g/mol . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a liquid at room temperature . Its exact boiling point is not specified in the search results . The compound has a molecular weight of 225.20 g/mol .

Scientific Research Applications

Synthesis and Material Development

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate plays a role in the synthesis of energetic materials, as demonstrated by the development of nitroiminotetrazolate salts, which have been characterized for their heats of formation, detonation pressures, and velocities. These compounds are significant for their insensitivity to impact, making them valuable in the study of stable energetic materials (Joo et al., 2012).

Organic Chemistry and Compound Synthesis

This chemical is also pivotal in organic synthesis, facilitating the creation of novel organic compounds. For instance, its involvement in the facile synthesis of amino- and aminooxindole derivatives showcases its utility in generating diverse organic structures (Tzvetkov & Müller, 2012).

Herbicide Development

In agricultural chemistry, derivatives of Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate have been synthesized and tested for their herbicidal activities. Research indicates that certain ethyl propanoate/acetate derivatives exhibit significant herbicidal potential against common agricultural pests, suggesting the chemical's relevance in developing new herbicides (Xu et al., 2017).

Chemical Reactivity Studies

Further research has explored the reactivity of this compound and related structures in the presence of various reagents, providing insights into the synthesis pathways and potential applications of the resulting compounds in various fields, including materials science and pharmaceuticals (Asadi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The specific hazard and precautionary statements are not provided in the search results .

properties

IUPAC Name

ethyl 2-[(5-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-11-8-4-3-7(5-10-8)12(14)15/h3-5H,2,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJMJQDEVTQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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